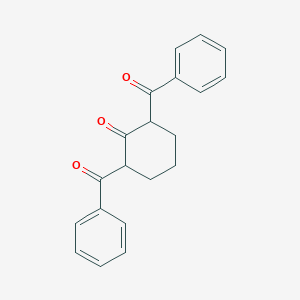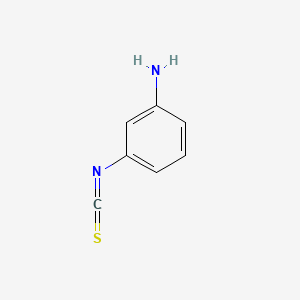![molecular formula C13H11ClN4O B12050520 N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)
N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C13H11ClN4O. It is known for its unique structure, which includes a pyrazine ring and a chlorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide typically involves the condensation of 4-chloroacetophenone with pyrazine-2-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, and under controlled temperature conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
化学反応の分析
Types of Reactions
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
作用機序
The mechanism of action of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis or protein synthesis in microorganisms.
類似化合物との比較
Similar Compounds
- N’-[(E)-1-(4-chlorophenyl)ethylidene]benzohydrazide
- N’-[(E)-1-(4-chlorophenyl)ethylidene]-3,4-dimethoxybenzohydrazide
- N’-[(E)-1-(4-chlorophenyl)ethylidene]isonicotinohydrazide
Uniqueness
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide stands out due to its pyrazine ring, which imparts unique electronic and steric properties. This structural feature enhances its ability to form stable complexes with metal ions and contributes to its diverse biological activities .
特性
分子式 |
C13H11ClN4O |
|---|---|
分子量 |
274.70 g/mol |
IUPAC名 |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11ClN4O/c1-9(10-2-4-11(14)5-3-10)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9+ |
InChIキー |
QHUWHTLRWWNPGY-RQZCQDPDSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)Cl |
正規SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



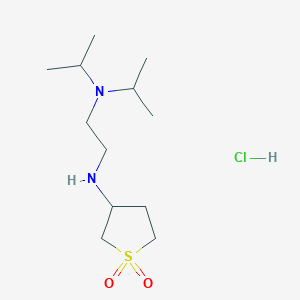

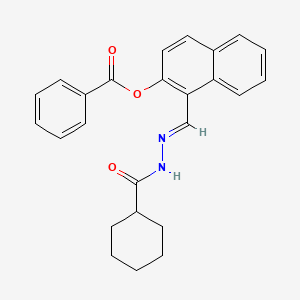

![N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050463.png)
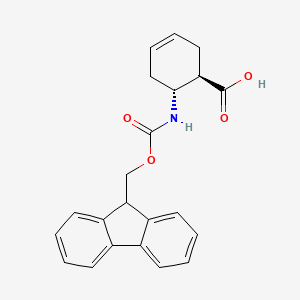
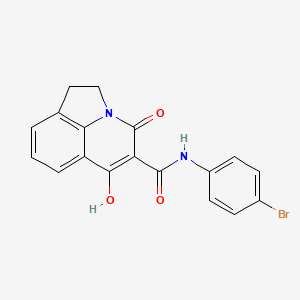

![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)
